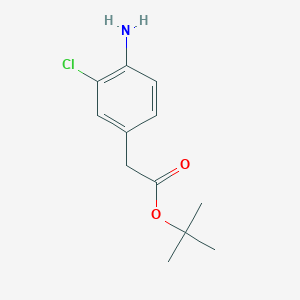

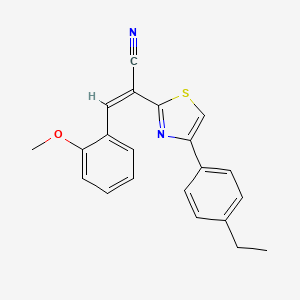

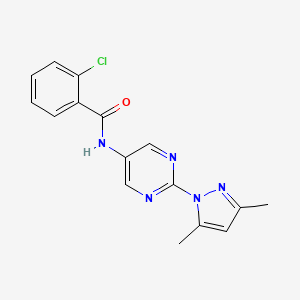

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structure. While the specific compound is not directly studied in the provided papers, similar compounds with thiazole moieties and substituted phenyl groups have been investigated, which can provide insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related thiazole-containing compounds involves multi-step reactions that can include skeletal rearrangements and the use of various reagents to introduce different functional groups. For instance, the preparation of a Z-isomer of a thiadiazolyl compound, which is a side-chain of cephem antibiotics, was achieved through reactions involving aminoisoxazoles and alkoxycarbonyl isothiocyanates, followed by O-methylation . This suggests that the synthesis of this compound could also involve complex reactions to properly place the substituents on the thiazole ring and to achieve the Z-configuration of the acrylonitrile moiety.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the study of a Z-3N(2-ethoxyphenyl)-2-N′(2-ethoxyphenyl)-imino-thiazolidin-4-one compound . The crystal structure of such compounds is often characterized by intermolecular hydrogen bonds, which can influence the compound's stability and reactivity. Ab initio calculations and density functional theory (DFT) are also employed to predict and compare the molecular geometry with experimental data . These methods would be applicable to analyze the molecular structure of this compound.

Chemical Reactions Analysis

Thiazole compounds can participate in various chemical reactions due to their reactive centers. The presence of acrylonitrile and methoxyphenyl groups in the compound suggests potential reactivity in nucleophilic addition reactions or through interactions with metal ions to form complexes. For example, a study on the spectral luminescent properties of a related oxadiazole compound and its zinc complex indicates that such molecules can coordinate with metals, which could alter their luminescent properties . This implies that this compound might also form complexes with metals, potentially leading to applications in materials science or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be quite diverse, depending on their specific substituents. The luminescent properties of these compounds, as well as their solubility, melting points, and stability, can be influenced by the nature of the substituents and the overall molecular structure. The study of the spectral luminescent properties of an oxadiazole compound with a methoxyphenyl group revealed blue-violet luminescence, which suggests that the compound might also exhibit interesting optical properties .

Aplicaciones Científicas De Investigación

Optical Limiting and Photonic Applications

Designed and synthesized thiophene dyes, including derivatives similar to the specified chemical structure, have demonstrated significant potential in optoelectronic devices for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. These dyes exhibit nonlinear absorption and optical limiting behavior under laser excitation, making them suitable for applications in photonic or optoelectronic devices. The nonlinear optical properties are attributed to a two-photon absorption process, with density functional theory (DFT) calculations revealing details about their molecular orbital distributions that contribute to their effective nonlinear absorption coefficients (Anandan et al., 2018).

Antimicrobial Applications

A novel methacrylic monomer containing thiazole groups, structurally related to the chemical , has been investigated for its antimicrobial properties. The chemical and structural characteristics of this monomer and its polymers have been shown to influence their antimicrobial activity against a variety of bacteria and yeasts. These materials could be used as antimicrobial coatings, potentially in applications requiring antimicrobial releasing properties in alkaline conditions (Cuervo-Rodríguez et al., 2019).

Anticancer Research

Acrylonitrile derivatives, including those with structural similarities to the specified chemical, have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) of these compounds have been explored, with certain derivatives showing significant potency. These studies contribute to the understanding of how molecular modifications can influence anticancer activity, potentially leading to the development of new therapeutic agents (Sa̧czewski et al., 2004).

Electroluminescent Device Properties

Research into the electroluminescent properties of Zn(II)-chelated complexes based on benzothiazole derivatives, which are structurally related to the specified compound, has shown promising results for the development of organic light-emitting diodes (OLEDs). These studies focus on the photophysical properties of the complexes, their application in multilayer electroluminescent devices, and their potential as electron-transporting materials, highlighting the versatility of thiazole-containing compounds in advanced electronic and photonic applications (Roh et al., 2009).

Propiedades

IUPAC Name |

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-3-15-8-10-16(11-9-15)19-14-25-21(23-19)18(13-22)12-17-6-4-5-7-20(17)24-2/h4-12,14H,3H2,1-2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUXBCREGXOXHC-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)